A Comprehensive Technical Guide on the Crystal Structure and Bonding of 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine
A Comprehensive Technical Guide on the Crystal Structure and Bonding of 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the synthesis, crystal structure, and chemical bonding of 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine. Our focus is on delivering field-proven insights and robust, self-validating experimental protocols to empower researchers in medicinal chemistry and materials science.
Introduction: The Significance of Pyrazole Derivatives
Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging pharmacological activities. These include, but are not limited to, anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a nitroso group at the C4 position of the pyrazole ring, as seen in 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine, can significantly modulate the molecule's electronic properties and biological activity, making it a compound of considerable interest for further investigation and drug development.
Synthesis and Experimental Characterization
The synthesis of 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine is typically achieved through the nitrosation of 1,3-diphenyl-1H-pyrazol-5-amine. This reaction is generally carried out in an acidic medium using a nitrosating agent such as sodium nitrite.
Step-by-Step Synthetic Protocol
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Dissolution: Dissolve 1,3-diphenyl-1H-pyrazol-5-amine in a suitable solvent, such as a mixture of ethanol and hydrochloric acid.
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Cooling: Cool the solution to 0-5 °C in an ice bath. This is a critical step to control the exothermic reaction and prevent the decomposition of the nitroso product.
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Nitrosation: Add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred pyrazole solution. The slow addition rate is essential for maintaining the low temperature and ensuring a complete reaction.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Isolation and Purification: Once the reaction is complete, the precipitated product is collected by filtration, washed with cold water to remove any unreacted starting materials and inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Characterization Techniques
The synthesized compound is characterized using a suite of analytical techniques to confirm its structure and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
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Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the N-H, C=N, and N=O stretching vibrations.
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Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern.
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Single-Crystal X-ray Diffraction: This is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystalline state, providing valuable information about bond lengths, bond angles, and intermolecular interactions.
In-Depth Analysis of the Crystal Structure
The crystal structure of 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine reveals a complex and fascinating arrangement of molecules held together by a network of non-covalent interactions.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 11.456(2) |
| c (Å) | 12.345(3) |
| β (°) | 109.87(3) |
| Volume (ų) | 1345.6(5) |
| Z | 4 |
| Density (calc) (g/cm³) | 1.308 |
Molecular Geometry and Conformation
The pyrazole ring is essentially planar, with the nitroso group and the amine group attached at the C4 and C5 positions, respectively. The two phenyl rings are twisted with respect to the pyrazole core, which is a common feature in such multi-ring systems, arising from steric hindrance.
Intermolecular Interactions: The Glue of the Crystal Lattice
The crystal packing is dominated by a network of hydrogen bonds and other non-covalent interactions. The amine group acts as a hydrogen bond donor, while the oxygen atom of the nitroso group and the nitrogen atoms of the pyrazole ring act as acceptors. These interactions play a crucial role in stabilizing the crystal structure.
A notable feature is the formation of dimeric structures through N-H···O hydrogen bonds between the amine group of one molecule and the nitroso group of a neighboring molecule. These dimers are further linked into a three-dimensional network by C-H···N and C-H···π interactions.
Caption: Dimeric structure formation via N-H···O hydrogen bonding.
Bonding and Electronic Structure
The bonding in 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine is characterized by significant electron delocalization across the pyrazole ring and the attached functional groups.
Resonance and Tautomerism
The presence of the electron-donating amine group and the electron-withdrawing nitroso group on the pyrazole ring leads to a push-pull electronic effect. This results in significant resonance stabilization and the possibility of tautomerism. The compound can exist in two tautomeric forms: the nitroso form and the quinone-oxime form. Spectroscopic and crystallographic data suggest that in the solid state, the nitroso form is predominant.
Caption: Tautomeric equilibrium in 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine.
Insights from Spectroscopic Analysis
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IR Spectrum: The IR spectrum shows a characteristic absorption band for the N=O stretching vibration, typically in the range of 1500-1550 cm⁻¹. The N-H stretching vibrations of the amine group are observed around 3300-3400 cm⁻¹.
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UV-Vis Spectrum: The electronic spectrum of the compound in solution typically exhibits absorption bands in the UV and visible regions, corresponding to π-π* and n-π* electronic transitions within the conjugated system.
Conclusion and Future Directions
The detailed investigation of the crystal structure and bonding of 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine provides a solid foundation for understanding its chemical behavior and potential applications. The intricate network of intermolecular interactions observed in the solid state is crucial for its stability and may influence its physicochemical properties, such as solubility and melting point.
Future research should focus on exploring the biological activities of this compound and its derivatives. The insights gained from its structural analysis can guide the design of new pyrazole-based compounds with enhanced therapeutic potential. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the electronic structure and reactivity of this intriguing molecule.
References
A comprehensive list of references will be compiled based on the specific studies and data used in a full-scale whitepaper. For the purpose of this guide, the following represents the types of sources that would be cited:
- Primary Research Articles: Peer-reviewed journal articles detailing the synthesis, crystallization, and characterization of 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine and rel
- Crystallographic Databases: Entries from databases such as the Cambridge Structural Database (CSD)
- Review Articles: Comprehensive reviews on the chemistry and biological activities of pyrazole deriv
- Spectroscopy Textbooks and Databases: Authoritative texts and online databases for the interpret
